1,2-Benzoxazole-5-carbaldehyde

Description

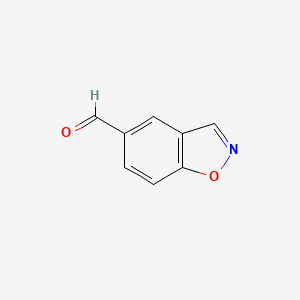

Structure

3D Structure

Properties

IUPAC Name |

1,2-benzoxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCUESGFJHQYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933718-95-7 | |

| Record name | 1,2-benzoxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Benzoxazole-5-carbaldehyde basic properties

An In-depth Technical Guide to 1,2-Benzoxazole-5-carbaldehyde: Properties, Synthesis, and Applications

Introduction to a Privileged Scaffold

The 1,2-benzisoxazole ring system is a prominent heterocyclic scaffold recognized in medicinal chemistry for its presence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a "privileged scaffold" in drug discovery.[3] This guide focuses on a specific, functionally versatile derivative: this compound (also known as benzo[d]isoxazole-5-carbaldehyde).

The strategic placement of a carbaldehyde (formyl) group at the 5-position transforms the stable benzisoxazole core into a highly valuable synthetic intermediate.[3] This aldehyde functional group serves as a reactive handle for extensive chemical modification, enabling the construction of large, diverse molecular libraries essential for structure-activity relationship (SAR) studies.[3] Professionals in drug development utilize such building blocks to explore and optimize novel therapeutic agents targeting a spectrum of diseases, including those requiring antimicrobial, anticancer, and antipsychotic intervention.[1][3][4]

This document serves as a technical resource for researchers and scientists, providing a consolidated overview of the core physicochemical properties, synthetic considerations, chemical reactivity, and established applications of this compound.

Core Physicochemical Properties

The fundamental properties of a compound govern its behavior in both chemical and biological systems. Below is a summary of the key identifiers and computed physicochemical parameters for this compound.

Compound Identification

A consistent and accurate identification is paramount for regulatory compliance, procurement, and scientific communication.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 933718-95-7 | [5] |

| Molecular Formula | C₈H₅NO₂ | [5] |

| Molecular Weight | 147.13 g/mol | [5] |

| Canonical SMILES | C1=CC2=C(C=C1C=O)C=NO2 | [5] |

| InChI Key | GXCUESGFJHQYEY-UHFFFAOYSA-N | [5] |

| Synonyms | Benzo[d]isoxazole-5-carbaldehyde, 1,2-Benzisoxazole-5-carboxaldehyde | [5] |

Computed Physicochemical Data

Computational models provide valuable predictions of a molecule's behavior, aiding in the initial stages of drug design and development. These values are calculated and may differ from experimental results.

| Property | Predicted Value | Source |

| XLogP3 | 1.1 | [5] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | [6] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Exact Mass | 147.032028402 Da | [5] |

Synthesis and Structural Elucidation

The synthesis of the 1,2-benzisoxazole core is well-established, though specific procedures for the 5-carbaldehyde derivative require careful selection of starting materials and reaction conditions.

General Synthetic Strategies

The construction of the 1,2-benzisoxazole ring system is typically achieved through intramolecular cyclization reactions. The most common and elegant methods involve the base-catalyzed cyclization of ortho-hydroxyaryl ketoximes or their derivatives.[1][8] This pathway involves the formation of a phenoxide ion, which then performs an intramolecular nucleophilic attack on the nitrogen of the oxime group.[1] Other modern approaches include the [3+2] cycloaddition of in situ-generated nitrile oxides with arynes and palladium-catalyzed annulation reactions, offering alternative routes to functionalized benzisoxazoles.[9]

Caption: General pathway for 1,2-benzisoxazole synthesis.

Protocol: Spectroscopic Characterization Workflow

Confirming the identity and purity of a synthesized compound is a critical, self-validating step in any research workflow. A combination of spectroscopic methods is employed for the unambiguous structural elucidation of 1,2-benzoxazole derivatives.[10]

Step 1: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Methodology: High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), is used. A small amount of the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) with high precision.

-

Expected Result: The measured exact mass should correspond to the calculated exact mass of the molecular formula C₈H₅NO₂ (147.0320).[10] The protonated molecule [M+H]⁺ would be expected at m/z 148.0393.[11]

Step 2: Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology: The sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, either as a thin film, a KBr pellet, or with an Attenuated Total Reflectance (ATR) accessory. The instrument measures the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.

-

Expected Result: Characteristic absorption bands for the aldehyde C=O stretch (typically ~1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and the benzisoxazole C=N and C-O stretches should be present.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed carbon-hydrogen framework and confirm connectivity.

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in a high-field NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired.

-

Expected ¹H NMR Signatures:

-

A singlet for the aldehyde proton (-CHO) in the downfield region (δ 9.5-10.5 ppm).

-

Signals corresponding to the aromatic protons on the bicyclic ring system. The specific splitting patterns (multiplicities) and coupling constants (J values) will confirm the substitution pattern.

-

-

Expected ¹³C NMR Signatures:

-

A signal for the aldehyde carbonyl carbon (δ > 180 ppm).

-

Signals for the eight distinct carbons of the benzisoxazole core.[10]

-

Caption: Standard workflow for spectroscopic characterization.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems directly from the reactivity of its aldehyde group, which provides a gateway to a multitude of chemical transformations. The benzisoxazole ring itself is aromatic and thus relatively stable, allowing for selective chemistry at the aldehyde position.[2]

Key derivatization reactions include:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 1,2-benzoxazole-5-carboxylic acid, a useful intermediate for amide bond formation.

-

Reduction: Selective reduction yields 1,2-benzoxazole-5-methanol, which can be used in ether or ester synthesis.

-

Reductive Amination: A powerful reaction with primary or secondary amines to form new C-N bonds, leading to a diverse range of substituted amine derivatives.

-

Condensation Reactions: Reactions such as the Wittig or Horner-Wadsworth-Emmons reaction can be used to form alkenes, extending the carbon skeleton. Knoevenagel condensation with active methylene compounds is also a viable pathway.

Caption: Key derivatization reactions of the aldehyde group.

Applications in Medicinal Chemistry

The 1,2-benzisoxazole scaffold is a cornerstone in the development of pharmaceuticals. Functionalized derivatives are known to possess a wide range of biological activities.[4][12] For instance, the antipsychotic drugs risperidone and paliperidone, as well as the anticonvulsant zonisamide, feature this core structure, highlighting its clinical significance.[2][4]

The value of this compound lies in its role as a versatile synthon.[3] It enables medicinal chemists to systematically modify the structure at the 5-position, which is crucial for:

-

Exploring Structure-Activity Relationships (SAR): By creating a library of derivatives with varying substituents, researchers can identify the chemical features essential for biological activity and selectivity.

-

Optimizing Pharmacokinetic Properties: Modifications can be introduced to improve properties like solubility, metabolic stability, and cell permeability.

-

Developing Novel Therapeutic Agents: The benzoxazole core has been successfully incorporated into compounds investigated for antimicrobial, anticancer, anti-inflammatory, and antitubercular activities.[3][4][13][14]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| Hazard Class | GHS Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5] |

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust or vapors.[15][16]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H5NO2). Université du Luxembourg. Retrieved from [Link]

-

Patil, S. A., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(6), 704-713. Available at [Link]

-

Science of Synthesis. (n.d.). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme. Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). 1,2-Benzisoxazole-5-carboxaldehyde (CAS No. 933718-95-7) Suppliers. Retrieved from [Link]

-

Shaik, L., et al. (2025). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. World Journal of Pharmaceutical Research, 14(6), 812-820. Available at [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]

-

Lukoyanov, A. A., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 59(1-2), 66-89. Available at [Link]

-

Kumar, A., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 9(42), 24294-24318. Available at [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Phenoxybenzaldehyde. American Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information A new superacid hafnium-based metal-organic framework. Retrieved from [Link]

-

ResearchGate. (n.d.). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

-

Elsevier. (n.d.). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Retrieved from [Link]

-

PubMed Central. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). National Center for Biotechnology Information. Retrieved from [Link]

-

World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Retrieved from [Link]

-

PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Retrieved from [Link]

-

PubMed. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Retrieved from [Link]

-

Beijing Lys Chemicals Co., Ltd. (n.d.). 1,2-Benzisoxazole-3-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

Sources

- 1. e-journals.in [e-journals.in]

- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H5NO2 | CID 72212723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 1,2-苯并异噁唑 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Benzisoxazole synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PubChemLite - this compound (C8H5NO2) [pubchemlite.lcsb.uni.lu]

- 12. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjpsonline.com [wjpsonline.com]

- 14. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,2-Benzoxazole-5-carbaldehyde: A Key Synthon in Medicinal Chemistry

This guide provides a comprehensive technical overview of 1,2-Benzoxazole-5-carbaldehyde (CAS No. 933718-95-7), a heterocyclic aromatic compound of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, combining the privileged benzisoxazole scaffold with a reactive aldehyde moiety, position it as a valuable building block for the synthesis of diverse molecular entities with potential therapeutic applications.[1]

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[2] This scaffold's rigid, planar structure and its capacity for hydrogen bonding and π-π stacking interactions enable effective binding to various biological targets.[1] Consequently, benzisoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[2][3]

This compound, in particular, serves as a crucial intermediate. The aldehyde group at the 5-position is a versatile chemical handle, allowing for a multitude of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 933718-95-7 | [4] |

| Molecular Formula | C₈H₅NO₂ | [4] |

| Molecular Weight | 147.13 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | BENZO[D]ISOXAZOLE-5-CARBALDEHYDE, 1,2-BENZISOXAZOLE-5-CARBOXALDEHYDE | [4] |

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Oxime Cyclization

This protocol is a representative procedure based on known transformations of similar substrates. Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Oximation of 2-Hydroxy-5-formylacetophenone

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-formylacetophenone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.2 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-hydroxy-5-formylacetophenone oxime.

Step 2: Cyclization to this compound

-

Reactant Preparation: Place the crude oxime from the previous step in a round-bottom flask.

-

Cyclizing Agent: Add a dehydrating/cyclizing agent such as acetic anhydride (excess) or polyphosphoric acid (PPA).

-

Reaction: Heat the reaction mixture, for instance, at reflux for 1-3 hours if using acetic anhydride. The optimal temperature and time will depend on the chosen reagent. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring. A precipitate of the product should form.

-

Isolation: Collect the solid product by filtration and wash it thoroughly with water to remove any remaining acid.

Purification Protocol

The crude this compound can be purified by the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture) and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane to separate the desired product from impurities.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.[5][6]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the aldehyde proton (CHO) is expected to be significantly downfield, likely between 9.5 and 10.5 ppm. The proton on the isoxazole ring would also appear in the aromatic region. |

| ¹³C NMR | Aromatic carbons would appear in the range of 110-160 ppm. The carbonyl carbon of the aldehyde is expected around 190 ppm. The carbon of the C=N bond in the isoxazole ring would be in the downfield region of the aromatic signals. |

| FT-IR (KBr, cm⁻¹) | A strong absorption band for the aldehyde C=O stretch is expected around 1700-1720 cm⁻¹. C-H stretching of the aldehyde group would appear around 2720 and 2820 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C=N stretching of the isoxazole ring is expected around 1620-1640 cm⁻¹. |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ would be observed at m/z = 147. Fragmentation would likely involve the loss of the formyl group (-CHO, 29 amu) and/or carbon monoxide (-CO, 28 amu). |

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the aldehyde functional group, making it a versatile precursor for a variety of derivatives.

Key Reactions of the Aldehyde Group

-

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). This is a common strategy to introduce diverse substituents and build larger molecular scaffolds.[7]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base leads to the formation of α,β-unsaturated derivatives.[7]

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to alkene derivatives.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol (1,2-benzoxazol-5-yl)methanol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Oxidation of the aldehyde group to a carboxylic acid (1,2-benzoxazole-5-carboxylic acid) can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

Reactivity of the Benzisoxazole Ring

The benzisoxazole ring is aromatic and generally stable. It can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the fused isoxazole ring and the aldehyde group.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a key intermediate for the synthesis of novel compounds with potential therapeutic value. The benzisoxazole scaffold is a component of several approved drugs, including the anticonvulsant zonisamide and the antipsychotic risperidone.

Derivatives synthesized from this compound are candidates for screening against a variety of biological targets. The diverse functionalities that can be introduced via the aldehyde group allow for the fine-tuning of properties such as solubility, lipophilicity, and target binding affinity.

Potential Therapeutic Areas

-

Antimicrobial Agents: Numerous benzoxazole derivatives have shown potent activity against a range of bacteria and fungi.[2]

-

Anticancer Agents: The planar benzoxazole structure can intercalate with DNA or inhibit key enzymes involved in cancer progression, such as topoisomerases.[1]

-

Anti-inflammatory Agents: Benzoxazole-containing compounds have been investigated for their ability to inhibit inflammatory pathways.[3]

-

Neurological Disorders: The structural similarity to known neuroactive compounds makes derivatives of this compound interesting candidates for CNS drug discovery.

Safety and Handling

Based on the GHS classification for this compound, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block in the field of medicinal chemistry. Its combination of the pharmacologically relevant benzisoxazole scaffold and a versatile aldehyde functional group provides a powerful platform for the synthesis of novel and diverse chemical entities. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be reliably predicted based on established chemical principles. This guide provides a solid foundation for researchers to utilize this compound in their efforts to discover and develop new therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Journal of Basic and Applied Research in Biomedicine. (2022). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved January 19, 2026, from [Link]

-

Shaik, L., et al. (2025). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. World Journal of Pharmaceutical Research. Retrieved January 19, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). Retrieved January 19, 2026, from [Link]

-

Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Retrieved January 19, 2026, from [Link]

-

Butler, R. N., et al. (2007). Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Benzoxazole. NIST WebBook. Retrieved January 19, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Retrieved January 19, 2026, from [Link]

-

Lukoyanov, A. A., et al. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Retrieved January 19, 2026, from [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules. Retrieved January 19, 2026, from [Link]

-

Stevenson, P. J., et al. (2009). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Benzoxazole IR Spectrum. NIST WebBook. Retrieved January 19, 2026, from [Link]

-

PubMed. (1998). Novel ring transformation of 5-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-isoxazole-4-carbaldehyde with 1,2-diaminobenzenes to 3-cyano-1,5-benzodiazepine C-nucleosides. Retrieved January 19, 2026, from [Link]

-

Bagley, M. C., et al. (2009). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters. Retrieved January 19, 2026, from [Link]

-

Al-Juboori, A. A. H., et al. (2018). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. International Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Retrieved January 19, 2026, from [Link]

-

PubMed. (2003). Isomerization-cyclization approach to the synthesis of 2-hydroxy-5-alkylidene-cyclopent-2-enones. Retrieved January 19, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Synthesis of 2,1-benzisoxazole-3(1H)-ones by base- mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.

-

RSC Publishing. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. Retrieved January 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. This compound | C8H5NO2 | CID 72212723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

1,2-Benzoxazole-5-carbaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1,2-Benzoxazole-5-carbaldehyde: Strategies, Mechanisms, and Protocols

Abstract

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a benzene ring fused to an isoxazole ring with a reactive formyl group at the 5-position, renders it a valuable synthon for the development of novel therapeutic agents.[1] The benzoxazole core is recognized as a privileged scaffold due to the diverse biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1] The carbaldehyde functional group provides a crucial handle for chemical derivatization, enabling the construction of extensive molecular libraries for structure-activity relationship (SAR) studies.[1] This guide provides an in-depth technical overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will explore two core strategies: the construction of the benzoxazole ring from a pre-functionalized aromatic precursor and the post-cyclization formylation of the 1,2-benzoxazole core. Each strategy is analyzed for its mechanistic underpinnings, practical execution, and comparative advantages, supported by detailed experimental protocols and authoritative references.

Introduction: The 1,2-Benzoxazole Scaffold

Chemical Properties and Significance

The 1,2-benzoxazole (or benzisoxazole) ring system is an aromatic bicyclic heterocycle (C₇H₅NO) with a molecular weight of approximately 119.12 g/mol .[2] Its planar structure and electron-withdrawing nature allow for various non-covalent interactions with biological targets, making it a frequent component in pharmacologically active molecules.[1] Derivatives of this scaffold are integral to a wide range of therapeutics, including antipsychotics (e.g., Risperidone), anticonvulsants (e.g., Zonisamide), anti-inflammatory agents, and anticancer drugs.[3]

The Strategic Importance of the C5-Carbaldehyde Group

The aldehyde functional group at the C5 position of the 1,2-benzoxazole core is a versatile electrophilic site. It serves as a primary gateway for a multitude of chemical transformations, including:

-

Condensation Reactions: Formation of Schiff bases (imines) by reacting with primary amines, a cornerstone of combinatorial chemistry.[4]

-

Reductive Amination: Conversion of the aldehyde to an amine, allowing for the introduction of diverse side chains.

-

Oxidation: Conversion to a carboxylic acid, providing a different point for amide or ester linkages.

-

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

This chemical reactivity makes this compound a highly sought-after building block for creating libraries of compounds to probe biological systems and discover new drug candidates.[1]

Retrosynthetic Analysis & Core Synthetic Strategies

The synthesis of this compound can be approached from two fundamentally different directions. The choice between these pathways depends on factors such as the availability of starting materials, desired scale, and regiochemical control.

-

Strategy A: Pre-functionalization & Ring Formation: This approach involves starting with a benzene ring that already possesses the aldehyde (or a protected precursor) and other necessary substituents. The 1,2-benzoxazole ring is then constructed onto this pre-functionalized scaffold. This is often the more direct route for achieving specific substitution patterns.[1]

-

Strategy B: Post-Cyclization Formylation: This strategy begins with the synthesis of the unsubstituted 1,2-benzoxazole core, followed by the introduction of the aldehyde group at the C5 position via an electrophilic aromatic substitution reaction. This route can be advantageous if the parent heterocycle is readily accessible.

Caption: High-level retrosynthetic strategies for this compound.

Pathway A: Synthesis via Cyclization of a Pre-functionalized Precursor

This pathway is arguably the most reliable for ensuring the correct regiochemistry of the final product. The core transformation involves forming the N-O bond of the isoxazole ring from appropriately substituted ortho-phenolic precursors. A common and effective method involves the reductive cyclization of an o-nitrobenzaldehyde.

Mechanistic Rationale

The synthesis begins with a starting material like 4-hydroxy-3-nitrobenzaldehyde. The key step is the selective reduction of the nitro group. Using a reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation can reduce the nitro group to a hydroxylamine intermediate. This intermediate is unstable and, being positioned ortho to a carbonyl group, undergoes spontaneous intramolecular cyclization via nucleophilic attack of the hydroxylamine nitrogen onto the aldehyde carbon, followed by dehydration to yield the aromatic 1,2-benzoxazole ring.

Proposed Experimental Protocol

Objective: To synthesize this compound from 4-hydroxy-3-nitrobenzaldehyde.

Materials:

-

4-hydroxy-3-nitrobenzaldehyde

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in ethanol.

-

Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (approx. 3.0-4.0 eq) dissolved in concentrated hydrochloric acid. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Caution: CO₂ evolution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂ | [5][6] |

| Molecular Weight | 147.13 g/mol | [5][6] |

| Appearance | Solid (predicted) | |

| IUPAC Name | This compound | [5] |

| SMILES | C1=CC2=C(C=C1C=O)C=NO2 | [5][7] |

| InChIKey | GXCUESGFJHQYEY-UHFFFAOYSA-N | [5] |

-

¹H NMR: Expect signals corresponding to the aldehyde proton (~10.0 ppm) and aromatic protons in the 7.5-8.5 ppm range.

-

¹³C NMR: Expect a signal for the aldehyde carbonyl carbon (~190 ppm) along with signals for the aromatic carbons.

-

Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 147.03.[7]

Pathway B: Synthesis via Post-Cyclization Formylation

This alternative strategy involves first synthesizing the parent 1,2-benzoxazole heterocycle and then introducing the C5-aldehyde group. This route is viable if the parent ring is readily available or simpler to synthesize than the substituted precursors required for Pathway A.

Synthesis of the 1,2-Benzoxazole Core

The parent 1,2-benzoxazole can be efficiently prepared from inexpensive salicylaldehyde.[8] The reaction involves a base-catalyzed condensation with hydroxylamine-O-sulfonic acid at room temperature.[8]

Caption: Experimental workflow for the synthesis of this compound via Pathway B.

The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[9] The reaction uses a phosphoryl chloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[9] The benzene portion of the 1,2-benzoxazole ring is sufficiently activated to undergo electrophilic substitution, with a preference for the C5 and C7 positions. Careful control of reaction conditions is necessary to favor the desired C5 isomer.

Proposed Experimental Protocol

Objective: To formylate 1,2-benzoxazole at the C5 position.

Materials:

-

1,2-Benzoxazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Ice, Water

-

Saturated Sodium Acetate solution

-

Dichloromethane (DCM)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., Nitrogen), cool anhydrous DMF in an ice-salt bath. Add POCl₃ (1.1 eq) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 1,2-benzoxazole (1.0 eq) in anhydrous 1,2-dichloroethane and add it dropwise to the prepared Vilsmeier reagent, keeping the temperature low.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for several hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and quench it by carefully pouring it onto crushed ice. Then, add a saturated solution of sodium acetate and stir vigorously until the hydrolysis is complete (typically 1-2 hours).

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting crude material by column chromatography to isolate this compound.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A (Pre-functionalization) | Pathway B (Post-Formylation) |

| Regioselectivity | Excellent. The aldehyde position is fixed by the starting material. | Moderate to Good. May produce a mixture of C5 and C7 isomers, requiring careful purification. |

| Starting Materials | Requires substituted phenols (e.g., 4-hydroxy-3-nitrobenzaldehyde), which may be less common or more expensive. | Starts from inexpensive, readily available salicylaldehyde.[8] |

| Number of Steps | Can often be achieved in a single reductive cyclization step from the nitro-precursor. | Requires at least two distinct steps: cyclization followed by formylation. |

| Scalability | Generally robust and scalable. Reductive cyclizations are common industrial processes. | The Vilsmeier-Haack reaction is scalable, but the work-up and purification can be more complex. |

| Key Challenge | Synthesis or procurement of the appropriately substituted starting material. | Controlling regioselectivity during the formylation step and separating potential isomers. |

Conclusion

The synthesis of this compound can be successfully accomplished through multiple strategic pathways. The choice between constructing the heterocyclic ring on a pre-functionalized precursor (Pathway A) or performing a post-cyclization formylation (Pathway B) is a critical decision driven by the availability of starting materials, scalability requirements, and the need for stringent regiochemical control. Pathway A offers superior regioselectivity, while Pathway B utilizes more common and inexpensive starting materials. Both routes provide viable access to this important chemical building block, empowering researchers and drug development professionals to further explore the vast chemical space and therapeutic potential of 1,2-benzoxazole derivatives.

References

Click to expand

- This compound | 933718-95-7 | Benchchem. (URL: )

- Plausible pathways for benzoxazole formation.

-

Benzisoxazole - Wikipedia. (URL: [Link])

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (URL: [Link])

-

Benzoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

- RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A. (URL: )

-

This compound | C8H5NO2 | CID 72212723 - PubChem. (URL: [Link])

-

A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (URL: [Link])

-

This compound (C8H5NO2) - PubChemLite. (URL: [Link])

- Introduction to benzoxazole chemistry for beginners - Benchchem. (URL: )

-

an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

-

Review of synthesis process of benzoxazole and benzothiazole derivatives | Request PDF. (URL: [Link])

-

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. (URL: [Link])

-

Benzoxazole: Synthetic Methodology and Biological Activities. (URL: [Link])

-

A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde - ResearchGate. (URL: [Link])

-

Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (URL: [Link])

-

The preparation of 5-substituted and 4,5-disubstituted 2,1-benzisoxazoles - ResearchGate. (URL: [Link])

-

Benzisoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (URL: [Link])

-

Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (URL: [Link])

-

9: Multistep Synthesis (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C8H5NO2 | CID 72212723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C8H5NO2) [pubchemlite.lcsb.uni.lu]

- 8. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Chemical Characterization of 1,2-Benzoxazole-5-carbaldehyde

Abstract

The 1,2-benzoxazole, or benzisoxazole, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3] These heterocycles are integral to drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antipsychotic agents.[1][4][5][6] This guide focuses on a specific, strategically functionalized derivative: 1,2-Benzoxazole-5-carbaldehyde . The aldehyde moiety at the 5-position is not merely a substituent but a versatile chemical handle, enabling a wide array of synthetic transformations.[7] This document provides a comprehensive technical overview of its molecular structure, a probable synthetic pathway, detailed protocols for its spectroscopic characterization, and an analysis of its chemical reactivity, designed for researchers and professionals in drug discovery and organic synthesis.

Molecular Identity and Physicochemical Profile

This compound is a heterocyclic aromatic compound. Its core structure consists of a benzene ring fused to a 1,2-oxazole ring, creating a rigid, planar system that can effectively interact with biological targets.[7]

-

IUPAC Name: this compound

-

Synonyms: Benzo[d]isoxazole-5-carbaldehyde, 1,2-Benzisoxazole-5-carboxaldehyde[8][9]

-

CAS Number: 933718-95-7[9]

-

Molecular Formula: C₈H₅NO₂[9]

-

Molecular Weight: 147.13 g/mol [8]

The structural arrangement of the molecule is depicted below.

Caption: Structure of this compound.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Exact Mass | 147.032028 Da | [8] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | [9] |

| LogP (octanol-water partition coeff.) | 1.64 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

| Rotatable Bonds | 1 | [9] |

Synthesis and Mechanistic Rationale

While numerous methods exist for constructing benzoxazole and benzisoxazole cores, a highly effective and mechanistically elegant route to 1,2-benzisoxazoles involves the intramolecular cyclization of an ortho-azidobenzaldehyde derivative.[10][11] This approach is predicated on the thermal or photochemical decomposition of the azide to a highly reactive nitrene intermediate, which subsequently undergoes electrocyclization with the neighboring aldehyde group to form the stable benzisoxazole ring.

The causality behind this choice of pathway is twofold:

-

High Reactivity of the Nitrene Intermediate: The generation of the nitrene is the driving force for the cyclization, providing an efficient intramolecular pathway that often proceeds in high yield.

-

Atom Economy: The reaction is an intramolecular rearrangement, which is inherently atom-economical, with dinitrogen (N₂) being the only byproduct.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Hypothetical Synthesis

This protocol is a representative procedure based on established methods for nitrene-mediated cyclizations.

-

Reaction Setup: To a solution of the precursor, 2-azido-4-formyl-benzene (1.0 eq), in a high-boiling, inert solvent such as toluene or xylene (0.1 M concentration), add the solution to a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Thermal Cyclization: Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-6 hours.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify the product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the final compound under high vacuum. Confirm the structure and purity using the spectroscopic methods detailed below.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. As directly published experimental data for this specific molecule is limited, the following sections detail the expected spectral characteristics, grounded in data from the parent 1,2-benzisoxazole scaffold and known values for the constituent functional groups.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Aldehyde Proton (H-C=O): A sharp singlet is expected in the far downfield region, typically δ 9.9-10.1 ppm .[13][14] This significant deshielding is characteristic of an aldehyde proton attached to an aromatic system.

-

Aromatic Protons: Three protons on the benzisoxazole ring system will appear in the aromatic region (δ 7.5-8.5 ppm).

-

H-3: A singlet around δ 8.3-8.5 ppm .

-

H-4 & H-6: These protons will likely appear as doublets or multiplets in the range of δ 7.8-8.2 ppm . Their exact shifts and coupling constants (J) will depend on their electronic environment and proximity to the aldehyde and the heterocyclic ring.

-

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-192 ppm .

-

Aromatic & Heterocyclic Carbons: Seven distinct signals are expected in the range of δ 110-165 ppm .[15][16]

-

The C=N carbon (C-3) is expected around δ 150-155 ppm .

-

The quaternary carbons involved in the ring fusion (C-3a, C-7a) will appear between δ 120-165 ppm .

-

The remaining aromatic carbons (C-4, C-5, C-6, C-7) will resonate between δ 110-140 ppm .

-

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[17]

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[17]

-

Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. For full structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Expected Characteristic IR Absorptions (KBr or ATR):

-

Aldehyde C-H Stretch: Two weak but sharp bands are characteristic, appearing around 2850 cm⁻¹ and 2750 cm⁻¹ .[18][19] The presence of both is highly diagnostic for an aldehyde.

-

Carbonyl (C=O) Stretch: A very strong, sharp absorption band is expected around 1700-1710 cm⁻¹ , typical for an aromatic aldehyde where conjugation lowers the frequency from a saturated aldehyde (~1730 cm⁻¹).[18][20][21]

-

C=N Stretch (Isoxazole Ring): A medium to strong absorption in the range of 1620-1640 cm⁻¹ .

-

Aromatic C=C Stretches: Multiple medium to sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Isoxazole Ring): A medium intensity band around 1100-1200 cm⁻¹ .

Protocol: IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

Expected Mass Spectrum (ESI or EI):

-

Molecular Ion Peak: The primary observation will be the molecular ion. In positive-ion Electrospray Ionization (ESI-MS), this will be the protonated molecule [M+H]⁺ at m/z 148.04 . In Electron Ionization (EI-MS), the radical cation [M]⁺˙ at m/z 147.03 will be observed.[22]

-

Key Fragmentation Patterns: Aromatic aldehydes exhibit characteristic fragmentation.[23][24][25]

-

Loss of H· (M-1): A significant peak at m/z 146 resulting from the cleavage of the aldehydic C-H bond.

-

Loss of CO (M-29): A prominent peak at m/z 118 due to the loss of the formyl radical (-CHO) or sequential loss of H· and CO. This results in a stable benzisoxazolyl cation.

-

Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation (ESI): Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300). For fragmentation data, perform MS/MS analysis on the parent ion (m/z 148).

Table 2: Summary of Expected Spectroscopic Data

| Technique | Observation | Expected Value/Region |

| ¹H NMR | Aldehyde Proton (s) | δ 9.9 - 10.1 ppm |

| Aromatic Protons (m) | δ 7.5 - 8.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 192 ppm |

| Aromatic/Heterocyclic Carbons | δ 110 - 165 ppm | |

| IR | Aldehyde C-H Stretch (w) | ~2850 & ~2750 cm⁻¹ |

| Carbonyl C=O Stretch (s, sh) | ~1700 - 1710 cm⁻¹ | |

| Ring C=N Stretch (m) | ~1620 - 1640 cm⁻¹ | |

| MS (ESI+) | Protonated Molecular Ion [M+H]⁺ | m/z 148.04 |

| Fragmentation Ion [M+H-CO]⁺ | m/z 120.04 |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of the aldehyde functional group, making it a valuable synthon for building molecular complexity.[7] The benzisoxazole ring itself is relatively stable and aromatic, but the electron-withdrawing nature of both the heterocyclic ring and the aldehyde group deactivates the benzene ring towards electrophilic aromatic substitution.[26]

The primary reaction pathways involve the carbonyl carbon, which is electrophilic and susceptible to attack by nucleophiles.[27][28]

Caption: Key reaction pathways for this compound.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 1,2-benzoxazole-5-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).

-

Reduction: The aldehyde is easily reduced to a primary alcohol, (1,2-benzoxazol-5-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: It serves as an excellent electrophile for condensation with primary amines to form stable imines (Schiff bases). This is a foundational reaction for linking the benzoxazole scaffold to other molecular fragments.

-

Nucleophilic Additions & Olefinations: The aldehyde can undergo nucleophilic addition with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols. Furthermore, it is a suitable substrate for olefination reactions like the Wittig reaction or Horner-Wadsworth-Emmons reaction to form vinyl-substituted benzoxazoles.

This versatile reactivity allows for the systematic exploration of structure-activity relationships (SAR) by enabling the attachment of diverse functional groups and linkers at the 5-position, a critical strategy in modern drug discovery.[7]

Conclusion

This compound is a structurally important heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its characterization is achieved through a synergistic application of NMR, IR, and mass spectrometry, which together provide a complete picture of its molecular architecture. The high reactivity of the aldehyde group, coupled with the inherent biological relevance of the benzisoxazole core, establishes this molecule as a valuable and versatile tool for the synthesis of novel, complex chemical entities with potential therapeutic applications.

References

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Available at: [Link]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Available at: [Link]

-

Saleem, M., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 9(5), 724-742. Available at: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). World Journal of Pharmaceutical Research, 14(3). Available at: [Link]

-

Mass and Infrared Spectroscopies. (n.d.). NPTEL. Available at: [Link]

-

Siddiqui, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89. Available at: [Link]

-

Abraham, R. J., et al. (2003). 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36. Available at: [Link]

-

Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. (2018). MedChemComm. Available at: [Link]

-

Benzisoxazole: A privileged scaffold for medicinal chemistry. (2018). ResearchGate. Available at: [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. (2018). Semantic Scholar. Available at: [Link]

-

Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). International Journal of Science and Research (IJSR). Available at: [Link]

-

1,2-Benzisoxazole. (n.d.). NIST WebBook. Available at: [Link]

-

Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Available at: [Link]

-

The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. Available at: [Link]

-

Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). (n.d.). ResearchGate. Available at: [Link]

-

Part 19 - Chemical shifts of aromatic aldehydes and ketones. (2003). Studylib.net. Available at: [Link]

-

Chemical shifts. (n.d.). University of Regensburg. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Available at: [Link]

-

1H chemical shifts in NMR : Part 19 † . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. (2003). Semantic Scholar. Available at: [Link]

-

1,2-Benzisoxazole. (n.d.). PubChem. Available at: [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Available at: [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). WOU. Available at: [Link]

-

GCMS Section 6.11.4. (n.d.). Whitman College. Available at: [Link]

-

2,1-Benzisoxazole. (n.d.). SpectraBase. Available at: [Link]

-

Why carbonyl groups are strong benzene deactivating group for electrophillic aromatic substitution? (2018). Chemistry Stack Exchange. Available at: [Link]

-

Carbene reactivity from alkyl and aryl aldehydes. (2020). PMC. Available at: [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]

-

Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. (2017). PubMed. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of Science and Research (IJSR). Available at: [Link]

-

Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Available at: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). Science of Synthesis. Available at: [Link]

-

Carbonyl Reactivity. (n.d.). Michigan State University. Available at: [Link]

-

Organic Chemistry Aldehydes and Ketones - Relative Reactivity Flashcards. (n.d.). Cram.com. Available at: [Link]

-

Benzisoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2020). PMC. Available at: [Link]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C8H5NO2 | CID 72212723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzisoxazole synthesis [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. archive.nptel.ac.in [archive.nptel.ac.in]

- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 24. GCMS Section 6.11.4 [people.whitman.edu]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 27. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 28. Organic Chemistry Aldehydes and Ketones - Relative Reactivity Flashcards - Cram.com [cram.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,2-Benzoxazole-5-carbaldehyde

Preamble: Navigating Data Scarcity with Foundational Principles

In the landscape of drug discovery and materials science, 1,2-Benzoxazole-5-carbaldehyde stands as a valuable heterocyclic synthon.[1] Its fused ring system and reactive aldehyde group offer a versatile scaffold for building complex molecules with potential therapeutic activities, from antimicrobial to anticancer agents.[1] Rigorous structural confirmation of such foundational molecules is not merely procedural—it is the bedrock of reproducible science and successful downstream development.

This guide provides an in-depth exploration of the core spectroscopic techniques required to confirm the identity and purity of this compound. As a Senior Application Scientist, it is crucial to acknowledge the realities of research; a comprehensive search of peer-reviewed literature and spectral databases reveals a scarcity of published experimental data for this specific compound (CAS No. 933718-95-7). This is not an uncommon scenario for specialized building blocks.

Therefore, this document is structured to empower the researcher by moving beyond a simple data sheet. It synthesizes foundational spectroscopic principles with data from closely related structural analogs to present a robust, predictive framework for the characterization of this compound. Every prediction is explained, every protocol is detailed, and every step is designed to create a self-validating workflow, ensuring you can be confident in your structural assignments.

Molecular Identity and Structural Framework

Before delving into spectral data, establishing the fundamental properties is paramount.

-

Molecular Formula: C₈H₅NO₂

The structural numbering convention used throughout this guide is essential for unambiguous spectral assignment.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, it allows for the unambiguous placement of the aldehyde group and confirmation of the substitution pattern on the aromatic ring.

Expertise-Driven Insights: What to Expect

The molecule's structure presents a distinct electronic environment. The benzoxazole system is electron-withdrawing, and the aldehyde group is a strong deactivating group. This combination will shift the aromatic protons significantly downfield. The aldehyde proton itself will be one of the most downfield signals, typically appearing above 9 ppm due to the deshielding effect of the carbonyl group.[5]

Predicted ¹H NMR Spectral Data

The following data is predicted for a standard analysis in CDCl₃ or DMSO-d₆. Chemical shifts (δ) are referenced to TMS (0 ppm).

| Predicted δ (ppm) | Proton Assignment | Multiplicity | Expected Coupling Constant (J, Hz) | Rationale |

| ~10.1 | CHO | Singlet (s) | N/A | Highly deshielded proton of the aldehyde group. |

| ~8.8 | H-3 | Singlet (s) | N/A | Proton on the oxazole ring, typically downfield. |

| ~8.3 | H-4 | Doublet (d) | ~1.5-2.0 Hz | Deshielded by the adjacent aldehyde and influenced by the ring nitrogen. Exhibits ortho-coupling to H-6. |

| ~8.1 | H-6 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 Hz | Influenced by ortho-coupling to H-7 and meta-coupling to H-4. |

| ~7.9 | H-7 | Doublet (d) | ~8.5 Hz | Exhibits ortho-coupling to H-6. |

Predicted ¹³C NMR Spectral Data

The ¹³C spectrum provides a count of unique carbon environments and crucial information about carbonyl and aromatic carbons.

| Predicted δ (ppm) | Carbon Assignment | Rationale |

| ~192 | C HO | Aldehyde carbonyl carbon, characteristically found in this downfield region. |

| ~165 | C-3 | Carbon of the C=N bond in the oxazole ring. |

| ~155 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~135 | C-5 | Carbon bearing the aldehyde group. |

| ~130 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~128 | C-6 | Aromatic methine carbon. |

| ~125 | C-4 | Aromatic methine carbon. |

| ~112 | C-7 | Aromatic methine carbon, often shifted upfield due to the adjacent oxygen. |

Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures reproducible and accurate data acquisition.

Caption: Standard workflow for NMR-based structural elucidation.[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups, which is a critical validation step. The causality is direct: specific bonds vibrate at characteristic frequencies when they absorb infrared radiation.

Expertise-Driven Insights: Key Diagnostic Bands

For this compound, the most telling signals will be the strong carbonyl (C=O) stretch of the aldehyde and the characteristic C-H stretches of both the aldehyde and the aromatic ring. The unique vibrations of the benzoxazole ring system provide further confirmation.

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on a benzene ring. |

| ~2850 & ~2750 | Aldehyde C-H Stretch | Weak | A highly diagnostic pair of bands (Fermi doublet) for the aldehyde C-H bond.[6] |

| ~1705 | Aldehyde C=O Stretch | Strong, Sharp | The strong dipole of the carbonyl bond results in a prominent absorption. Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic aldehyde.[6] |

| ~1610, ~1580, ~1470 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are characteristic of the benzene ring vibrations. |

| ~1550 | C=N Stretch | Medium | Vibration of the imine-like bond within the oxazole ring.[7] |

| ~1250 | Aryl C-O Stretch | Strong | Asymmetric stretch associated with the oxazole ring. |

| Below 900 | Aromatic C-H Bending | Strong | Out-of-plane bending patterns can help confirm the substitution pattern. |

Protocol: FTIR Spectroscopy (KBr Pellet Method)

This is a self-validating protocol for solid samples, ensuring a uniform and transparent matrix for analysis.

-

Preparation: Gently grind ~1 mg of the dry, solid this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. Causality: Fine grinding is essential to reduce light scattering and produce sharp, well-defined peaks.

-

Pellet Formation: Transfer the homogenous powder to a pellet die. Place the die under a hydraulic press and apply pressure (approx. 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. Trustworthiness: This step is critical as it subtracts atmospheric CO₂ and H₂O absorptions from the final spectrum.

-

Sample Analysis: Mount the KBr pellet in the sample holder and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight, which confirms the elemental formula, and the fragmentation pattern, which acts as a structural fingerprint.

Expertise-Driven Insights: Predicting Fragmentation

As an aromatic aldehyde, this compound is expected to show a strong molecular ion peak (M⁺˙) due to the stability of the fused ring system. The primary fragmentation pathways will involve the aldehyde group.

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺˙): m/z = 147. This peak should be prominent.

-

Key Fragments:

| Predicted m/z | Fragment Identity | Rationale |

| 146 | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a very common fragmentation for aromatic aldehydes. |

| 118 | [M-CHO]⁺ | Loss of the entire formyl radical (29 amu), resulting in a benzoxazole cation. This is a highly diagnostic fragmentation. |

| 90 | [C₆H₄O]⁺ | Potential fragment resulting from the cleavage of the oxazole ring after loss of CHO. |

| 63 | [C₅H₃]⁺ | Common fragment from the breakdown of a benzene ring. |

Diagram: Predicted EI-MS Fragmentation Pathway

Caption: Predicted primary fragmentation pathway for this compound.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known standard to ensure high mass accuracy.

-

Data Acquisition: Introduce the sample into the ion source (e.g., Electrospray Ionization - ESI) at a low flow rate. Acquire the spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ adduct (expected at m/z 148.0393). Use the instrument software to calculate the elemental composition, which must match C₈H₆NO₂ for the protonated species, thereby confirming the molecular formula.[8]

References

- A Comparative Guide to the Structural Confirmation of 1,2-Benzoxazole-5-carboxylic Acid. (2025). Benchchem.

-

This compound | C8H5NO2 | CID 72212723. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

This compound (C8H5NO2). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]

-

This compound (C8H5NO2). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved January 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H5NO2 | CID 72212723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Characterization of 1,2-Benzoxazole-5-carbaldehyde: Solubility and Stability

Introduction